Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate
Description
Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate is a synthetic ester derivative featuring a 3,4-dimethoxyphenyl moiety linked to an acetamide group. The compound’s structure combines electron-donating methoxy groups with a polar acetamide backbone, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic interactions. Its molecular design emphasizes hydrogen bonding capacity and steric accessibility due to the dimethoxy substituents .
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
ethyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]acetate |
InChI |
InChI=1S/C14H19NO5/c1-4-20-14(17)9-15-13(16)8-10-5-6-11(18-2)12(7-10)19-3/h5-7H,4,8-9H2,1-3H3,(H,15,16) |
InChI Key |
LCEPJZFLVCVWQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate typically involves the reaction of 3,4-dimethoxyphenylacetic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dimethoxyphenyl group can enhance its binding affinity and specificity towards certain biological targets. Additionally, the acetylamino group may facilitate its interaction with proteins and other macromolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Structural and Electronic Differences
Ethyl 2-[4-(Dimethylamino)phenyl]acetate
- Structure: A dimethylamino group (-N(CH₃)₂) replaces the 3,4-dimethoxy groups.
- Electronic Effects: The dimethylamino group is a stronger electron donor than methoxy, altering the phenyl ring’s electron density.
- Crystallographic Data: Bond angles (e.g., C21—C22—H22C: 109.5°) and torsion angles (e.g., C8—C9—C10—C11: −0.05°) suggest a planar conformation with minor steric hindrance .
Ethyl 2-[(3-Methylphenyl)amino]acetate
- Structure : A methyl group (-CH₃) substitutes the 3,4-dimethoxy groups.
- Molecular Weight: 193.24 g/mol (C₁₁H₁₅NO₂), lighter than the target compound due to fewer oxygen atoms.
- Hydrogen Bonding: Reduced capacity (1 H-bond donor vs. 2–3 in dimethoxy analogues) due to the absence of methoxy groups .
Ethyl 2-Amino-2-(3-Bromo-4-Methoxyphenyl)acetate
- Structure : Incorporates a bromine atom at the 3-position and a methoxy group at the 4-position.
- Molecular Weight: 296.14 g/mol (C₁₁H₁₄BrNO₃). Bromine increases lipophilicity (LogP ~2.8) compared to dimethoxy analogues (LogP ~1.5–2.0).
- Reactivity : Bromine’s electron-withdrawing nature may reduce electrophilic substitution rates .
Ethyl 2-(4-Fluoro-2,6-Dimethoxyphenyl)acetate
- Structure : Fluorine at the 4-position and methoxy groups at 2,6-positions.
- Electronic Effects : Fluorine’s electronegativity (−I effect) counterbalances methoxy’s electron-donating (+M) effects, creating a polarized aromatic system.
- Molecular Weight : 242.24 g/mol (C₁₂H₁₅FO₄) .
Methyl 2-{[1-(3,4-Dichlorophenyl)ethyl]amino}acetate
- Structure: Dichlorophenyl group with an ethylamino side chain.
- Chlorine Effects : Electron-withdrawing Cl atoms decrease ring reactivity but enhance stability against oxidation.
- Molecular Weight: 262.13 g/mol (C₁₁H₁₃Cl₂NO₂) .
Physicochemical Properties
*Estimated based on structural analogues.
Biological Activity
Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound possesses a complex structure characterized by:
- Ethyl ester group
- Amino group
- Phenyl ring with two methoxy substitutions
This complexity suggests diverse reactivity and potential interactions within biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of various biological macromolecules, leading to significant biochemical effects . The compound's mechanism can be summarized as follows:
- Binding to Target Proteins : The compound may form non-covalent interactions (e.g., hydrogen bonds) with target proteins.
- Modulation of Enzymatic Activity : It can inhibit or activate specific enzymes, affecting metabolic pathways.
- Influence on Cell Signaling : By interacting with receptors, it can alter signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The findings indicate that this compound exhibits selective cytotoxicity:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HEPG2 (hepatocellular carcinoma)
- IC50 Values : Preliminary results suggest that the compound has an IC50 value in the micromolar range, indicating effective inhibition of cancer cell growth .
Cytotoxicity Profile
The cytotoxic effects have been evaluated using assays such as MTT and CCK-8:
These values highlight the compound's potency against specific cancer types while maintaining a degree of selectivity for malignant cells over normal cells.
Study 1: In Vitro Evaluation of Anticancer Activity
In a controlled laboratory setting, this compound was tested for its effects on MCF-7 and A549 cell lines. The study demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound induces apoptosis in a dose-dependent manner .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound triggers caspase-dependent pathways leading to apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase populations in treated cells, confirming the induction of programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
